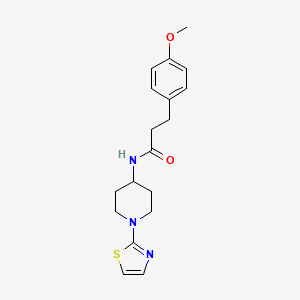![molecular formula C21H22ClN5O B2877177 3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-50-1](/img/structure/B2877177.png)
3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups. It includes a triazoloquinazolin group, which is a fused ring system containing nitrogen atoms, a chlorophenyl group, and an isopropoxypropyl group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused triazoloquinazolin ring system, the chlorophenyl group, and the isopropoxypropyl group. The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The compound could potentially undergo reactions at the triazole ring or at the other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase its lipophilicity, while the presence of the triazole and quinazoline rings could influence its reactivity .科学的研究の応用
Anticancer Agent
This compound has been found to have potential as an anticancer agent. It is known to intercalate with DNA, which can disrupt the replication process in cancer cells . This makes it a promising candidate for the development of new anticancer drugs .
Enhancing Cognitive Function
Another interesting application of this compound is in the field of neurology. It has been found to act as an inverse agonist at the human Histamine H3 receptor . This action can enhance the activity of histaminergic neurons in the brain, which in turn can promote vigilance and cognition .
Treatment of Sleep Disorders
The same action at the Histamine H3 receptor also suggests that this compound could be useful in the treatment of sleep disorders. By promoting wakefulness, it could potentially be used to treat conditions such as narcolepsy or sleep apnea .
Potential Use in Alzheimer’s Disease
Given its ability to enhance cognitive function and promote wakefulness, this compound could potentially be used in the treatment of Alzheimer’s disease. While more research is needed, it’s possible that it could help to alleviate some of the cognitive symptoms associated with this condition .
Potential Use in Parkinson’s Disease
Similarly, the compound’s action at the Histamine H3 receptor could make it a candidate for use in the treatment of Parkinson’s disease. By enhancing the activity of histaminergic neurons, it could potentially help to alleviate some of the motor symptoms associated with this condition .
Drug Design and Optimization
Finally, this compound could be used as a template for the design and optimization of new drugs. Its structure and activity at the Histamine H3 receptor make it a valuable starting point for the development of new therapeutics .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-N-(3-propan-2-yloxypropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c1-14(2)28-13-5-12-23-20-17-6-3-4-7-18(17)27-21(24-20)19(25-26-27)15-8-10-16(22)11-9-15/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXIHKQPLZAZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

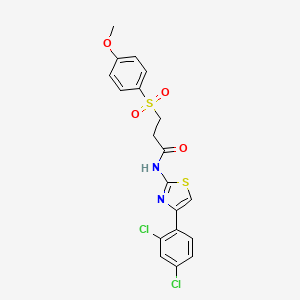
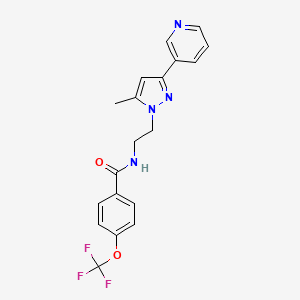
![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)
![(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2877100.png)
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea](/img/structure/B2877101.png)
![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)

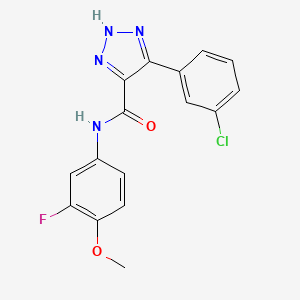
![4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2877108.png)

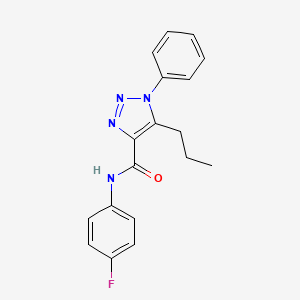
![Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate](/img/structure/B2877115.png)

